Clorhidrato de 4-Nitroanilina

Descripción general

Descripción

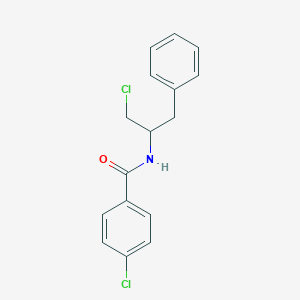

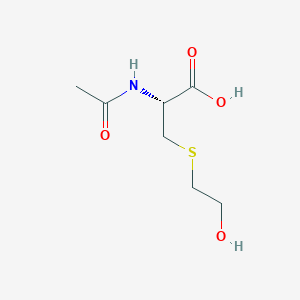

4-Nitroaniline Hydrochloride (4-NHA) is an organic compound that is widely used in scientific research and laboratory experiments. It is a yellow-colored solid that is soluble in water and has a melting point of 156-158°C. It is an aromatic amine with a nitro group attached to the aniline ring, and is also known as p-nitroaniline hydrochloride or p-nitroaniline HCl. 4-NHA is an important intermediate in the synthesis of various organic compounds and is used as a reagent in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Ciencias Ambientales: Eliminación de Contaminantes Orgánicos

El Clorhidrato de 4-Nitroanilina se utiliza en las ciencias ambientales para la eliminación de contaminantes orgánicos de los cuerpos de agua. Está involucrado en procesos como los sistemas de membrana líquida de emulsión (ELM), que son efectivos para extraer 4-nitroanilina de soluciones acuosas . Esta aplicación es crucial para el tratamiento de efluentes industriales y la protección de los ecosistemas acuáticos.

Química Analítica: Detección de Sustancias Tóxicas

En química analítica, el this compound sirve como un sensor fluorescente selectivo para detectar sustancias tóxicas como la 4-nitroanilina en el agua . Su alta sensibilidad y selectividad lo convierten en una herramienta invaluable para monitorear la calidad del agua y garantizar la seguridad en entornos ambientales e industriales.

Investigación Farmacéutica: Intermediario para la Síntesis de Fármacos

El compuesto es un intermediario importante en la investigación farmacéutica. Se utiliza en la síntesis de varios fármacos, actuando como precursor de compuestos como la p-fenilendiamina . Esta aplicación es significativa para el desarrollo de nuevos medicamentos y el avance de la atención médica.

Ciencia de Materiales: Materiales Ópticos No Lineales

El this compound es fundamental en la ciencia de materiales, particularmente en el crecimiento de cristales únicos ópticos no lineales . Estos materiales tienen aplicaciones en optoelectrónica y fotónica, destacando el papel del compuesto en el avance de la tecnología en estos campos.

Bioquímica: Monitoreo de la Actividad Enzimática

En bioquímica, el this compound se utiliza para monitorear la actividad enzimática. Actúa como un sustrato colorimétrico en ensayos enzimáticos, ayudando a los investigadores a rastrear la hidrólisis de los enlaces amida . Esta aplicación es esencial para comprender la cinética enzimática y diseñar experimentos bioquímicos.

Toxicología: Estudio de Efectos Tóxicos

La investigación toxicológica emplea this compound para estudiar los efectos tóxicos de los compuestos de nitroanilina. Ayuda a comprender los mecanismos de toxicidad y el impacto en la salud humana y el medio ambiente . Esta investigación es vital para desarrollar pautas de seguridad y procedimientos de manejo para materiales peligrosos.

Procesos Industriales: Síntesis Química

En los procesos industriales, el compuesto se utiliza para la síntesis química de varios productos. Está involucrado en reacciones como la cloración de 4-nitroanilina para producir derivados utilizados en colorantes, pesticidas y otras aplicaciones industriales . Esto destaca su papel en la fabricación y la ingeniería de procesos.

Aplicaciones Bioquímicas: Ensayos de Actividad de Proteasas

El this compound también se utiliza en aplicaciones bioquímicas para estudiar la actividad de las proteasas. Sirve como sustrato en ensayos colorimétricos para cuantificar la tasa de hidrólisis por enzimas, lo cual es crucial para comprender sus funciones biológicas .

Mecanismo De Acción

Target of Action

4-Nitroaniline Hydrochloride primarily targets the hemoglobin in the blood . It is one of the most potent MetHb inducers . MetHb, or methemoglobin, is a form of hemoglobin that contains ferric [Fe3+] iron and has a decreased ability to bind oxygen. It can bind other ligands such as cyanide and nitrite .

Mode of Action

The compound interacts with its targets through a process of reduction and oxidation . As an aromatic nitro compound, 4-nitroaniline can be reduced, and as an aromatic amine, it can be N-oxidized . This leads to the formation of hydroxylamine and nitroso-derivatives, whose effects are influenced by the substituent in the corresponding para position .

Biochemical Pathways

The cytotoxicity of nitro aromatics, including 4-nitroaniline, correlates with the 1-electron reduction potential and depends on reduction to the nitro radical anion and further to the nitroso derivative . This process also involves the extent of spontaneous reoxidation under the formation of oxygen radicals, a process known as redox cycling .

Pharmacokinetics

4-Nitroaniline is readily absorbed orally, dermally, and by inhalation . It is eliminated in the form of numerous metabolites essentially via the kidneys . After application to the skin, a significant portion of the compound is absorbed .

Result of Action

The action of 4-Nitroaniline Hydrochloride can lead to acute intoxication, while chronic exposure can lead to hemolysis with a reduction in the hemoglobin level and liver damage . It is also positive in a large number of in vitro tests for genotoxic properties .

Action Environment

The action of 4-Nitroaniline Hydrochloride is influenced by environmental factors such as oxygen levels . Under hypoxic conditions in vitro, 4-nitroaniline has stronger cytotoxic effects than under aerobic conditions . The authors attribute this to the reduction to a nitroso derivative mediated by a 2-electron step and its binding to macromolecules .

Safety and Hazards

4-Nitroaniline Hydrochloride is toxic by way of inhalation, ingestion, and absorption, and should be handled with care . Its LD50 in rats is 750.0 mg/kg when administered orally . It is particularly harmful to all aquatic organisms, and can cause long-term damage to the environment if released as a pollutant .

Direcciones Futuras

The chemical reduction of 4-Nitroaniline using various different nanocatalytic systems is one approach that has attracted tremendous interest over the past few years . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .

Análisis Bioquímico

Biochemical Properties

4-Nitroaniline Hydrochloride can be reduced and N-oxidized, forming hydroxylamine and nitroso-derivatives . These derivatives interact with various enzymes, proteins, and other biomolecules, influencing their function and the biochemical reactions they participate in .

Cellular Effects

4-Nitroaniline Hydrochloride has been found to have significant effects on various types of cells and cellular processes. It is readily absorbed orally, by inhalation and dermally and is eliminated in the form of numerous metabolites essentially via the kidneys . It can produce acute intoxication, while chronic exposure can lead to haemolysis with a reduction in the haemoglobin level and liver damage .

Molecular Mechanism

The molecular mechanism of action of 4-Nitroaniline Hydrochloride involves both its functional groups. As an aromatic nitro compound, it can be reduced, and as an aromatic amine, it can be N-oxidized . This leads to the formation of hydroxylamine and nitroso-derivatives, which can bind to macromolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitroaniline Hydrochloride can change over time. It has been observed that 4-Nitroaniline Hydrochloride causes the formation of MetHb . Among other factors, 4-nitrophenyl hydroxylamine, which is formed by N-oxidation of 4-nitroaniline, is responsible .

Dosage Effects in Animal Models

In animal models, the effects of 4-Nitroaniline Hydrochloride vary with different dosages. It was administered at dose levels of 3, 10, or 30 mg/kg body weight and day to rats by gavage for 90 days . MetHb formation and extramedullary haematopoiesis, haemosiderosis, congestion and vacuolization of the red pulp in the spleen was found in all dose groups .

Metabolic Pathways

4-Nitroaniline Hydrochloride is involved in various metabolic pathways. As an aromatic nitro compound, it can be reduced, and as an aromatic amine, it can be N-oxidized . This leads to the formation of hydroxylamine and nitroso-derivatives, which can interact with various enzymes or cofactors .

Transport and Distribution

4-Nitroaniline Hydrochloride is transported and distributed within cells and tissues. It is readily absorbed orally, by inhalation and dermally . After application of 4-Nitroaniline Hydrochloride in acetone at 4 μg/cm2 to isolated human skin in vitro or to the shaved abdominal skin of monkeys in vivo, 34.5% was absorbed in vitro and 100% in vivo taking the evaporated amount into account .

Propiedades

IUPAC Name |

4-nitroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-5-1-3-6(4-2-5)8(9)10;/h1-4H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJUVOPKIUQOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-01-6 (Parent) | |

| Record name | p-Nitroaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7065964 | |

| Record name | 4-Nitrobenzenamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15873-51-5 | |

| Record name | 4-Nitroaniline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15873-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitroaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-nitro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzenamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 4-Nitroaniline Hydrochloride being investigated as a reagent in biochemical synthesis?

A1: Recent research highlights the utility of 4-Nitroaniline Hydrochloride in synthesizing important biochemical reagents. Specifically, it acts as a crucial building block in the production of L-Leucine-4-Nitroaniline Hydrochloride []. This biochemical reagent, often employed in enzyme assays, benefits from a novel synthetic approach using 4-Nitroaniline Hydrochloride, leading to a more efficient and cost-effective production process.

Q2: What makes the synthesis of Boc-L-Leu-pNA unique in the context of using 4-Nitroaniline Hydrochloride?

A2: The research emphasizes the innovative nature of employing 4-Nitroaniline Hydrochloride in the synthesis of Boc-L-Leu-pNA []. This specific condensation reaction, a key step in creating the final L-Leucine-4-Nitroaniline Hydrochloride, represents a novel methodology not previously documented. This discovery paves the way for more efficient and cost-effective synthesis of this important biochemical reagent.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.